molecular formula C20H20FN3OS B2823221 2-[(3-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine CAS No. 422533-24-2

2-[(3-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine

Cat. No. B2823221
CAS RN: 422533-24-2
M. Wt: 369.46
InChI Key: QXBDFFHDXFSCDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolin-4-ones, which includes the compound , can be achieved through various methods. One such method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Another method involves the use of 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .


Chemical Reactions Analysis

The chemical reactions involving quinazolin-4-ones can be quite complex. For instance, selective electrophilic di- and monofluorinations can be used for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones .

Scientific Research Applications

Synthesis and Structural Characterization

Quinazolinone derivatives are synthesized through various chemical strategies, highlighting the interest in accessing novel compounds with potential biological activities. For instance, the synthesis of new quinazolin-4-one derivatives involves methods such as S-arylation, indicating a simple procedure and high conversion rates. These processes are crucial for developing compounds with enhanced properties, including antibacterial activities (Geesi, 2020). Structural characterization, including crystal structure and Hirshfeld surface analysis, provides detailed insights into the molecular configuration and potential interaction sites for biological activity.

Potential Biological Activities

Research into quinazolinone derivatives extends into their biological applications, with several studies investigating their antimicrobial, antitumor, and anti-inflammatory properties. For example, certain quinazolinone compounds exhibit significant antimicrobial activities against a variety of pathogens, suggesting their potential as therapeutic agents (Alagarsamy et al., 2016). Furthermore, the anti-inflammatory activities of fluorine-substituted quinazolinone derivatives have been explored, indicating the structural influence of fluorine on biological efficacy (Sun et al., 2019).

Applications in Fluorescent Sensing and Material Science

Quinazolinone derivatives are also investigated for their applications beyond medicinal chemistry. For instance, the development of fluorescent sensors for amine vapor detection based on quinazolinone derivatives demonstrates their utility in environmental monitoring and food safety (Gao et al., 2016). These applications underscore the adaptability of quinazolinone frameworks in creating functional materials with specific sensing capabilities.

properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c21-15-6-3-5-14(11-15)13-26-20-23-18-9-2-1-8-17(18)19(24-20)22-12-16-7-4-10-25-16/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBDFFHDXFSCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine

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